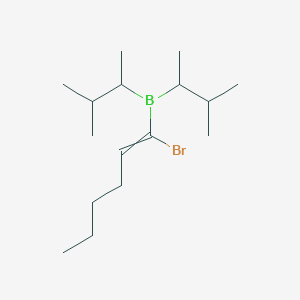
(1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane is an organoboron compound that features a bromoalkene group and two 3-methylbutan-2-yl groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane typically involves the reaction of 1-bromohex-1-ene with bis(3-methylbutan-2-yl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the bromoalkene group to an alkane.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Hexyl derivatives.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Biology
Medicine
In medicine, boron-containing compounds are investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. (1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane could be explored for such applications.
Industry
Industrially, the compound may be used in the production of advanced materials, such as boron-containing polymers or as a precursor for other boron-based chemicals.
Mechanism of Action
The mechanism of action of (1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, facilitating reactions with nucleophiles. The bromoalkene group can undergo addition reactions, while the 3-methylbutan-2-yl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1-Bromohex-1-en-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group instead of the borane group.
(1-Bromohex-1-en-1-yl)diphenylphosphine: Contains a diphenylphosphine group instead of the borane group.
Uniqueness
(1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane is unique due to its combination of a bromoalkene group and two bulky 3-methylbutan-2-yl groups attached to a boron atom. This structure imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications.
Properties
CAS No. |
187874-60-8 |
|---|---|
Molecular Formula |
C16H32BBr |
Molecular Weight |
315.1 g/mol |
IUPAC Name |
1-bromohex-1-enyl-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C16H32BBr/c1-8-9-10-11-16(18)17(14(6)12(2)3)15(7)13(4)5/h11-15H,8-10H2,1-7H3 |
InChI Key |
BRVFFRUDAFHVJZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C(C)C)(C(C)C(C)C)C(=CCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















